1,4-Diisopropoxytetrafluorobenzene
Description
1,4-Diisopropoxytetrafluorobenzene is an organofluorine compound with the chemical formula C₁₂H₁₄F₄O₂ It is characterized by the presence of two isopropoxy groups and four fluorine atoms attached to a benzene ring
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-di(propan-2-yloxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4O2/c1-5(2)17-11-7(13)9(15)12(18-6(3)4)10(16)8(11)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSSEIYDVBHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C(=C1F)F)OC(C)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diisopropoxytetrafluorobenzene can be synthesized through several methods. One common approach involves the reaction of 1,4-difluorobenzene with isopropyl alcohol in the presence of a strong base, such as potassium tert-butoxide. The reaction typically occurs under reflux conditions, leading to the substitution of fluorine atoms with isopropoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Diisopropoxytetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Production of quinones or other oxidized compounds.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1,4-Diisopropoxytetrafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Diisopropoxytetrafluorobenzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The isopropoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Difluorobenzene: Lacks the isopropoxy groups, resulting in different chemical properties and reactivity.
1,4-Diisopropylbenzene: Contains isopropyl groups instead of isopropoxy groups, leading to variations in polarity and reactivity.
1,4-Dihydroxybenzene: Features hydroxyl groups instead of isopropoxy groups, affecting its hydrogen bonding and solubility.
Uniqueness
1,4-Diisopropoxytetrafluorobenzene is unique due to the combination of fluorine and isopropoxy groups, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various applications, particularly in the synthesis of fluorinated materials and pharmaceuticals.
Biological Activity
Chemical Structure and Properties
1,4-Diisopropoxytetrafluorobenzene is characterized by its unique molecular structure, which consists of a benzene ring substituted with two isopropoxy groups and four fluorine atoms. This configuration significantly influences its chemical behavior and biological interactions.
Chemical Formula
- Molecular Formula: C12H14F4O2
- Molecular Weight: 286.24 g/mol
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Table 2: Anticancer Activity
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature enhanced by the fluorine substituents. This interaction can lead to alterations in membrane fluidity and permeability, affecting cellular functions.
Case Study 1: Antimicrobial Application
A recent investigation focused on the use of this compound as a potential disinfectant in clinical settings. The study demonstrated a significant reduction in bacterial load on surfaces treated with the compound compared to control surfaces.
Case Study 2: Cancer Treatment Research
In a preclinical trial, the efficacy of this compound was evaluated in combination with standard chemotherapy agents. The results indicated that co-treatment enhanced the sensitivity of cancer cells to chemotherapy, suggesting potential for use in combination therapy protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
